2-(3,4-Difluorophenyl)azepane
Description
Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry
Seven-membered nitrogen heterocycles, such as azepanes and their unsaturated counterparts, azepines, are recognized as crucial structural motifs in medicinal chemistry. researchgate.netnih.gov Their unique three-dimensional structure allows them to interact with biological targets in ways that smaller or larger rings cannot. This structural class is present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and central nervous system-related applications. nih.govnih.gov
The synthesis of these seven-membered rings presents a significant challenge compared to the more common five- and six-membered rings. sioc-journal.cn Consequently, organic chemists are continually developing innovative synthetic strategies, such as ring-expansion reactions, ring-closing metathesis, and multi-component reactions, to access these complex molecular architectures. researchgate.net The ability to create diverse libraries of substituted azepanes is vital for exploring their potential in drug development and materials science. researchgate.net
Role of Fluorination in Modulating Molecular Architecture
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. tandfonline.comucd.ie Fluorine is the most electronegative element and, despite its small size (its van der Waals radius is similar to that of a hydrogen atom), it can profoundly influence a molecule's electronic characteristics. tandfonline.comucd.ie
Incorporating fluorine, as seen in the 3,4-difluorophenyl group of the target compound, can lead to several advantageous changes in molecular properties:
Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation by enzymes like cytochrome P450, thereby increasing the compound's half-life. ucd.iebohrium.com
Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins, enhancing binding affinity through mechanisms like increased lipophilicity or altered electrostatic interactions. tandfonline.combohrium.comresearchgate.net
Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids) and the acidity or basicity (pKa) of nearby functional groups. bohrium.comnih.gov These changes can affect how a compound is absorbed, distributed, and excreted in a biological system. nih.gov
The strategic placement of fluorine atoms allows chemists to fine-tune the properties of a lead compound to optimize its performance as a potential therapeutic agent. tandfonline.com
Overview of Research Trajectories for Azepane Derivatives
Current research on azepane derivatives is multifaceted, focusing on both the development of novel synthetic methodologies and the exploration of their applications. researchgate.netontosight.ai Chemists are pursuing more efficient and stereoselective ways to construct the azepane ring and introduce a variety of substituents. researchgate.netbohrium.com This includes chemoenzymatic methods, which combine the precision of biological catalysts with traditional organic reactions, and molecular editing strategies that allow for the direct insertion of nitrogen into existing carbocyclic rings. researchgate.netbohrium.com
Data Table for 2-(3,4-Difluorophenyl)azepane
The following table summarizes key identifiers and calculated properties for the compound this compound.
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 946726-82-5 | chemscene.com |
| Molecular Formula | C₁₂H₁₅F₂N | chemscene.com |
| Molecular Weight | 211.25 g/mol | sigmaaldrich.comchemscene.com |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | chemscene.com |
| LogP (Calculated) | 3.1695 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Properties
IUPAC Name |
2-(3,4-difluorophenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-6-5-9(8-11(10)14)12-4-2-1-3-7-15-12/h5-6,8,12,15H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVUNRUXHFNXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663003 | |
| Record name | 2-(3,4-Difluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-82-5 | |
| Record name | 2-(3,4-Difluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3,4 Difluorophenyl Azepane and Analogous Structures
Strategies for Azepane Ring Formation and Functionalization
The construction of the azepane moiety, a seven-membered nitrogen-containing heterocycle, is less common in literature compared to its five- and six-membered counterparts. nih.gov However, a variety of synthetic methods have been developed, driven by the presence of the azepane core in numerous biologically active compounds. nih.govlifechemicals.com
Cyclization Approaches to the Azepane Moiety
Several cyclization strategies are employed to form the azepane ring. These methods often start with linear precursors that are induced to cyclize, forming the seven-membered ring.
One notable approach is the photochemical rearrangement of N-vinylpyrrolidinones , which serves as a formal [5+2] cycloaddition. This two-step process begins with the condensation of a pyrrolidinone with an aldehyde to generate an N-vinylpyrrolidinone. Subsequent irradiation with UV light (254 nm) induces a Fries-like rearrangement to yield an azepin-4-one, which can be further reduced to the corresponding azepane. nih.govorganic-chemistry.org This method is versatile, allowing for the incorporation of various substituents derived from the aldehyde component. organic-chemistry.org
Another powerful technique involves a sequential Rh(II)-catalyzed cyclopropanation and 1-aza-Cope rearrangement of dienyltriazoles. This process generates fused 2,5-dihydro[1H]azepine derivatives in a highly diastereoselective manner. nih.gov The reaction proceeds through a transient 1-imino-2-vinylcyclopropane intermediate which rapidly rearranges to form the seven-membered ring. nih.gov
Ring expansion methodologies also provide a valuable route to azepane scaffolds. For instance, the ring expansion of substituted piperidines can lead to diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org Similarly, diazocarbonyl chemistry can be utilized for the Lewis acid-catalyzed ring expansion of cyclic ketones to afford functionalized azepanes. daneshyari.com
A summary of selected cyclization approaches is presented in the table below.
| Method | Starting Materials | Key Intermediate/Process | Product | Reference |
|---|---|---|---|---|
| Photochemical [5+2] Cycloaddition | Pyrrolidinones, Aldehydes | N-vinylpyrrolidinone rearrangement | Azepin-4-ones | nih.govorganic-chemistry.org |
| Rh(II)-catalyzed Cyclopropanation/1-Aza-Cope Rearrangement | Dienyltriazoles | 1-Imino-2-vinylcyclopropane | Fused Dihydroazepines | nih.gov |
| Piperidine Ring Expansion | Substituted Piperidines | Stereoselective rearrangement | Diastereomerically pure Azepanes | rsc.org |
| Diazocarbonyl Ring Expansion | Cyclic Ketones, Diazoalkanes | Tiffeneau–Demjanov-type intermediate | Functionalized Azepanes | daneshyari.com |
Stereoselective Synthesis of Azepane Scaffolds
Achieving stereocontrol in the synthesis of substituted azepanes is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Several methods have been developed to produce enantioenriched and diastereomerically pure azepane derivatives.
One approach involves the stereoselective ring expansion of 2-azanorbornan-3-yl methanols . This reaction proceeds through an aziridinium (B1262131) intermediate, which is opened by a nucleophilic attack to yield chiral-bridged azepanes. The configuration at the C-4 position of the resulting 2-azabicyclo[3.2.1]octane system is dependent on the configuration of the starting alcohol. researchgate.net
Another strategy utilizes palladium-catalyzed asymmetric allylic alkylation to create optically active cyclic α-allyl-β-oxoesters. These intermediates can then undergo ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed hydrogenation and reductive amination sequence to afford [b]-annulated azepanes with a high degree of stereoselectivity. chemistryviews.org This method results in a trans-configuration of the substituents on the newly formed azepane ring. chemistryviews.orgresearchgate.net
Integration of Fluorinated Phenyl Moieties
The incorporation of fluorinated phenyl groups into heterocyclic structures is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. For the synthesis of 2-(3,4-Difluorophenyl)azepane, the key challenge lies in the introduction of the 3,4-difluorophenyl group at the 2-position of the azepane ring.
While direct methods for the synthesis of this compound are not extensively reported, analogous syntheses of fluorinated azepine derivatives have been achieved through a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes . This method allows for the preparation of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov Although this example features a trifluoromethyl group rather than a difluorophenyl group, it demonstrates a catalytic approach to incorporating fluorinated substituents into a seven-membered nitrogen heterocycle.
A more direct, albeit hypothetical, approach for synthesizing this compound could involve the use of a 3,4-difluorophenyl-substituted precursor in one of the general azepane ring formation strategies mentioned earlier. For instance, in the photochemical [5+2] cycloaddition, employing 3,4-difluorobenzaldehyde (B20872) would lead to an azepinone intermediate bearing the desired fluorinated phenyl group, which could then be reduced to the target azepane.
Enantioselective Synthesis and Diastereocontrol
The development of enantioselective and diastereoselective methods is paramount for accessing specific stereoisomers of substituted azepanes, which is often a prerequisite for their application in medicinal chemistry.
Asymmetric Catalysis in Azepane Synthesis
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral azepanes. A prominent example is a chemoenzymatic approach that yields enantioenriched 2-aryl azepanes. acs.org This strategy employs biocatalysis for the initial stereoselective step.
The process begins with the asymmetric reductive amination of a 7-membered cyclic imine using imine reductases (IREDs) or the deracemization of the corresponding racemic amine using monoamine oxidases (MAOs). acs.org The choice of enzyme dictates the chirality of the resulting 2-substituted azepane. For instance, certain IREDs consistently produce the (S)-enantiomer, while others yield the (R)-enantiomer. acs.org
The enantioenriched amine is then converted to an N'-aryl urea (B33335). A subsequent base-mediated rearrangement leads to the stereospecific transfer of the aryl group from the nitrogen to the C-2 position of the azepane ring. acs.org This method has been successfully applied to the synthesis of azepanes with phenyl, p-methoxyphenyl, and p-chlorophenyl substituents, achieving high enantiomeric ratios. acs.org
The results of the biocatalytic reduction of various 2-aryl-substituted 7-membered imines are summarized in the table below.
| Substituent (Aryl) | Enzyme | Conversion (%) | Enantiomeric Ratio (er) | Configuration | Reference |
|---|---|---|---|---|---|
| Phenyl | CfIRED | >95 | >99:1 | S | acs.org |
| Phenyl | IR-22 | >95 | >99:1 | R | acs.org |
| p-Methoxyphenyl | CfIRED | 60 | >99:1 | S | acs.org |
| p-Methoxyphenyl | IR-22 | 85 | >99:1 | R | acs.org |
| p-Chlorophenyl | mIRED 02 | >95 | >99:1 | S | acs.org |
| p-Chlorophenyl | mIRED 10 | >95 | >99:1 | R | acs.org |
Diastereoselective Control in Substituted Azepanes
Diastereocontrol is critical when multiple stereocenters are present in the azepane ring. Several synthetic strategies allow for the selective formation of one diastereomer over others.
The aforementioned chemoenzymatic synthesis provides excellent diastereocontrol through a stereospecific intramolecular arylation . The rearrangement of the N'-aryl urea proceeds via a configurationally stable benzyllithium (B8763671) intermediate, ensuring that the stereochemistry established in the initial biocatalytic step is faithfully transferred to the final 2,2-disubstituted azepane product. acs.org
Another effective method for achieving high diastereoselectivity is the diastereoselective Luche reduction of a ketone in a dicarbonyl-containing azepane scaffold. This reduction furnishes the corresponding syn-β-hydroxy ester with a high diastereomeric ratio (e.g., 19:1). daneshyari.com The resulting stereocenter can then be used to direct subsequent transformations, allowing for the synthesis of complex, polysubstituted azepanes with well-defined stereochemistry.
Derivatization and Structural Modification of the this compound Scaffold
The this compound scaffold offers several sites for structural modification, including the azepane nitrogen, the phenyl ring, and the potential for annulation to form fused systems. These modifications can lead to a diverse range of derivatives with potentially unique chemical and biological properties.
Modification of the Azepane Nitrogen (N-substitution)
The secondary amine of the azepane ring is a key site for derivatization through N-substitution reactions, such as N-alkylation and N-acylation. These modifications can significantly alter the steric and electronic properties of the molecule.
N-Alkylation: The nitrogen of the azepane can be alkylated using various alkylating agents. researchgate.net Common methods involve the reaction of the parent azepane with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Alternatively, reductive amination with aldehydes or ketones can also be employed to introduce a variety of alkyl substituents. The choice of reaction conditions, such as the solvent and base, can influence the efficiency of the N-alkylation process. nih.govbeilstein-journals.org For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is a common practice for deprotonating the amine, facilitating the nucleophilic attack on the alkylating agent. beilstein-journals.org
N-Acylation: N-acylation of the azepane nitrogen introduces an amide functionality, which can act as a key building block for further derivatization. This reaction is typically achieved by treating the this compound with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to scavenge the acid byproduct. arkat-usa.orgscribd.com A variety of acyl groups can be introduced, ranging from simple acetyl groups to more complex moieties. The resulting N-acyl derivatives can exhibit different conformational preferences and hydrogen bonding capabilities compared to the parent amine. google.comresearchgate.net
Table 1: Examples of N-Substitution Reactions on Azepane Analogs
| Reagent | Product Type | Reaction Conditions | Reference |
| Methyl Iodide | N-Methylated Azepane | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | researchgate.net |
| Acetyl Chloride | N-Acetylated Azepane | Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | arkat-usa.org |
| Benzaldehyde/NaBH4 | N-Benzylated Azepane | Reductive Amination Conditions | nih.gov |
Further Functionalization of the Phenyl Ring
The 3,4-difluorophenyl group of the molecule presents opportunities for further functionalization through electrophilic aromatic substitution reactions. The fluorine atoms are deactivating and ortho-, para-directing, which will influence the regioselectivity of these reactions. However, the positions ortho and meta to the azepane-substituted carbon are available for substitution.
Halogenation: Additional halogen atoms can be introduced onto the phenyl ring through electrophilic halogenation. libretexts.orgkhanacademy.orgyoutube.com Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) are commonly used for this purpose. mt.com The position of the incoming halogen will be directed by the existing substituents on the ring.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. google.commdpi.comrsc.orgrsc.org This introduces a nitro group (-NO2) onto the phenyl ring, which can then serve as a handle for further transformations, such as reduction to an amino group. The reaction conditions, including temperature and the concentration of the nitrating agent, must be carefully controlled to avoid over-nitration or side reactions. researchgate.net
A study on the lithiation-substitution of N-Boc-2-phenylazepane, a close analog, revealed that ortho-substitution on the phenyl ring can be achieved. researchgate.net Treatment with butyllithium (B86547) followed by an electrophilic quench with reagents like cyanoformates and chloroformates resulted in ortho-substituted products. researchgate.net This suggests a potential route for regioselective functionalization of the phenyl ring in this compound.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Expected Product Feature | Reference |
| Bromination | Br2, FeBr3 | Bromo-substituted phenyl ring | mt.com |
| Nitration | HNO3, H2SO4 | Nitro-substituted phenyl ring | google.com |
| Ortho-lithiation | n-BuLi, then E+ | Ortho-functionalized phenyl ring | researchgate.net |
Advanced Spectroscopic Characterization and Elucidation of 2 3,4 Difluorophenyl Azepane Structure
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. libretexts.org
Proton (¹H) NMR spectroscopy offers direct information about the number and type of hydrogen atoms in a molecule. For 2-(3,4-Difluorophenyl)azepane, the ¹H NMR spectrum can be divided into two main regions: the aromatic region for the difluorophenyl protons and the aliphatic region for the azepane ring protons.
The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. The protons of the azepane ring, particularly the methylene (B1212753) (CH₂) groups, are expected to show complex multiplets due to diastereotopicity and spin-spin coupling. The proton at the C2 position, being adjacent to the chiral center and the nitrogen atom, would present a distinct chemical shift.
Furthermore, ¹H NMR is a powerful tool for observing dynamic phenomena such as the presence of different conformers or diastereomers. The azepane ring is flexible and can exist in various conformations, such as chair and boat forms. At room temperature, if the interconversion between these conformers is rapid on the NMR timescale, an averaged spectrum is observed. ucl.ac.ukresearchgate.net However, at lower temperatures, this interconversion can be slowed, leading to the appearance of separate sets of signals for each distinct conformer, which behave as diastereomers in the NMR experiment. beilstein-journals.orgresearchgate.net The presence of rotamers, arising from restricted rotation around the C-N bond, can also lead to a doubling of signals in the spectrum. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic C-H | 7.0 - 7.4 | m (multiplet) | Complex pattern due to H-H and H-F coupling. |
| Azepane C2-H | 3.5 - 4.0 | m | Adjacent to the phenyl ring and nitrogen. |
| Azepane N-H | 1.5 - 3.0 | br s (broad singlet) | Chemical shift is variable and depends on solvent and concentration. |
| Azepane CH₂ | 1.7 - 3.2 | m | Signals for the six methylene groups of the azepane ring, expected to be complex and overlapping. nih.gov |
Note: This table represents predicted values. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the structure.
The signals for the carbons of the difluorophenyl ring will be significantly affected by the attached fluorine atoms, exhibiting splitting due to one-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) couplings. mdpi.com The chemical shifts of the aromatic carbons can be predicted based on the substituent effects of the fluorine atoms and the azepane group. The aliphatic region will display signals for the six carbons of the azepane ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Notes |
| Aromatic C-F (C3, C4) | 145 - 155 | d, ¹JCF ≈ 240-250 Hz | Large one-bond coupling constant is characteristic. |
| Aromatic C-C (ipso) | 135 - 145 | dd, ²JCF, ³JCF | Carbon attached to the azepane ring. |
| Aromatic C-H | 115 - 130 | d or dd, JCF | Chemical shifts and splittings depend on the position relative to fluorine atoms. |
| Azepane C2 | 55 - 65 | - | Chiral carbon attached to the phenyl ring. |
| Azepane CH₂ | 25 - 50 | - | Six distinct signals expected for the methylene carbons of the azepane ring. |
Note: This table represents predicted values. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to fully elucidate the molecular structure, two-dimensional (2D) NMR techniques are essential. ucl.ac.ukwalisongo.ac.id
COSY (Correlation Spectroscopy) reveals ¹H-¹H spin-spin coupling correlations, helping to trace the connectivity of protons within the azepane ring and the phenyl ring. walisongo.ac.id
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached, providing a clear map of C-H one-bond connections. walisongo.ac.id
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the difluorophenyl ring to the azepane ring via the C2 position. walisongo.ac.id
Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study conformational dynamics. ucl.ac.ukunibas.it For this compound, variable-temperature NMR could be used to study the ring inversion of the azepane moiety. researchgate.net By analyzing the changes in the line shape of the signals as the temperature is lowered, from a fast-exchange single peak to the coalescence point and finally to a slow-exchange region with separate peaks for each conformer, it is possible to calculate the activation energy (interconversion barrier) for this process. ucl.ac.ukunibas.it
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. unair.ac.idvscht.cz
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. vscht.cz The IR spectrum of this compound would show characteristic absorption bands. Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations.
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| N-H Stretch | 3300 - 3500 | IR | Typically a broad or sharp peak depending on hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Strong bands from the azepane ring CH₂ groups. |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Multiple bands are expected for the substituted phenyl ring. |
| C-H Bend | 1350 - 1470 | IR | Bending vibrations of the azepane CH₂ groups. |
| C-F Stretch | 1100 - 1300 | IR | Strong, characteristic absorptions for aryl fluorides. |
| C-N Stretch | 1020 - 1250 | IR |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. msu.edu The molecular formula of this compound is C₁₂H₁₅F₂N, corresponding to a molecular weight of 211.25 g/mol . chemscene.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 211. The fragmentation of this ion provides clues to the molecule's structure. Common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org Another likely fragmentation is the cleavage of the bond connecting the phenyl and azepane rings. researchgate.netshout.education
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 211 | [C₁₂H₁₅F₂N]⁺˙ | Molecular Ion (M⁺˙) |
| 113 | [C₆H₃F₂]⁺ | Cleavage of the C-C bond between the rings, charge retained by the phenyl fragment. |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the C-C bond between the rings, charge retained by the azepane fragment. |
| Various | Open-chained immonium ions | Alpha-cleavage and subsequent rearrangement of the azepane ring. researchgate.net |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). libretexts.org The primary chromophore in this compound is the 3,4-difluorophenyl ring.
The molecule is expected to exhibit absorption bands in the UV region characteristic of π → π* transitions within the aromatic system. Substituted benzene (B151609) rings typically show one or more absorption bands, often between 200 and 280 nm. basicmedicalkey.com The presence of the difluoro substitution and the alkylamino group will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima. This technique is useful for quantitative analysis using the Beer-Lambert Law and for confirming the presence of the aromatic chromophore. libretexts.orgbasicmedicalkey.com
Computational Chemistry and Quantum Chemical Studies of 2 3,4 Difluorophenyl Azepane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comresearchgate.net DFT methods are based on the principle that the energy of a system can be determined from its electron density. buffalo.edu This approach is widely used for a variety of calculations on molecular systems.
Geometry Optimization and Electronic Structure Determination
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 2-(3,4-Difluorophenyl)azepane, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total energy is at its lowest point.
The calculation would be performed using a selected DFT functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(2d,2p)) that defines the atomic orbitals used in the calculation. buffalo.edu The outcome is an optimized molecular structure from which various electronic properties can be determined. While specific published data is scarce, some basic computational properties for this compound have been reported, as shown in the table below. chemscene.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₅F₂N | chemscene.com |
| Molecular Weight | 211.25 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | chemscene.com |
| LogP | 3.1695 | chemscene.com |
| Hydrogen Bond Donor Count | 1 | chemscene.com |
| Hydrogen Bond Acceptor Count | 1 | chemscene.com |
| Rotatable Bond Count | 1 | chemscene.com |
A hypothetical output from a full geometry optimization would provide precise coordinates for each atom and key structural parameters, as illustrated in the example table below.
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C-C (Aromatic) | ~1.39 |
| Bond Length | C-F | ~1.35 |
| Bond Length | C-N (Azepane) | ~1.47 |
| Bond Angle | C-C-C (Aromatic) | ~120.0 |
| Bond Angle | C-N-C (Azepane) | ~112.0 |
Vibrational Spectra Prediction and Interpretation
Once the molecular geometry is optimized, DFT calculations can be used to predict the vibrational frequencies of the molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the vibrational modes of the molecule, which can be compared with experimental data from infrared (IR) and Raman spectroscopy.
This analysis serves two primary purposes:
Confirmation of Minimum Energy Structure : A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies would indicate a transition state or a different stationary point on the potential energy surface.
Spectral Assignment : The theoretical spectrum aids in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C-F stretches, or ring deformations.
The following table provides a hypothetical example of predicted vibrational frequencies for key functional groups in this compound.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100-3000 | Aromatic C-H Stretching |
| 2950-2850 | Aliphatic C-H Stretching (Azepane Ring) |
| 1600-1500 | Aromatic C=C Stretching |
| 1250-1150 | C-N Stretching |
| 1100-1000 | C-F Stretching |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.
LUMO : Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.
For this compound, FMO analysis would reveal how the difluorophenyl and azepane moieties influence the electronic properties and reactivity of the compound. mdpi.com
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. MEP maps are color-coded to indicate different regions of electrostatic potential:
Red : Regions of most negative potential, rich in electrons (e.g., lone pairs on nitrogen or fluorine atoms). These are sites for electrophilic attack.
Blue : Regions of most positive potential, electron-deficient (e.g., hydrogen atoms attached to heteroatoms). These are sites for nucleophilic attack.
Green/Yellow : Regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential around the fluorine atoms and the nitrogen atom of the azepane ring, identifying them as potential sites for interaction with electrophiles. Positive potential would be expected around the N-H proton, making it a likely hydrogen-bond donor site.
Quantum Mechanical Methodologies for Property Prediction
While DFT is widely used, other ab initio ("from first principles") methods exist that provide a systematic pathway to higher accuracy, albeit at a greater computational expense. buffalo.edu These methods are built upon the Hartree-Fock approximation.
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster)
Hartree-Fock (HF) Theory : This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a foundational, qualitative understanding of the electronic structure but neglects electron correlation—the way electrons interact and avoid each other instantaneously. aau.dk
Møller-Plesset (MP) Perturbation Theory : This method improves upon Hartree-Fock by treating electron correlation as a perturbation. wikipedia.orgsmu.edu The most common level is second-order Møller-Plesset theory (MP2), which captures a significant portion of the electron correlation energy and is particularly effective for describing dispersion forces. researchgate.netnih.govscispace.com Higher orders (MP3, MP4) can offer further refinement but with increasing computational cost. wikipedia.org
Coupled Cluster (CC) Theory : Regarded as one of the most accurate and reliable methods, Coupled Cluster theory provides a highly accurate description of electron correlation. arxiv.orgfaccts.de The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often called the "gold standard" in quantum chemistry for its ability to yield results of very high accuracy for many systems. arxiv.orgaps.org
Applying this hierarchy of methods to this compound would allow for a systematic study of its properties. An HF calculation would provide a baseline, followed by MP2 to incorporate dynamic correlation. A CCSD(T) calculation, though computationally demanding, would yield highly reliable benchmark data for the molecule's energy and structure.
Semi-Empirical Methods and Hybrid Functionals
In the realm of quantum chemistry, a variety of computational methods are available, each with a different balance of accuracy and computational cost.
Semi-Empirical Methods:
Semi-empirical methods represent a computationally efficient approach by incorporating experimental data (parameters) to simplify the complex equations of quantum mechanics. Methods like AM1, PM3, and MNDO are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation, which significantly speeds up calculations. These methods are particularly useful for large molecules where more rigorous ab initio calculations would be prohibitively expensive. For this compound, semi-empirical methods could be employed for initial geometry optimizations and to explore its potential energy surface, identifying stable conformers. The accuracy of these methods, however, is contingent on the quality of the parameterization for the specific atoms involved.
Hybrid Functionals:
Hybrid functionals are a class of approximations in Density Functional Theory (DFT) that combine a portion of exact Hartree-Fock (HF) exchange with exchange and correlation functionals from DFT. This approach often yields results with accuracy comparable to more demanding wavefunction-based methods but at a lower computational cost. Popular hybrid functionals include B3LYP and PBE0. The inclusion of exact exchange helps to mitigate the self-interaction error inherent in many DFT functionals, leading to more accurate predictions of properties like band gaps and reaction barriers. When studying this compound, hybrid functionals would be the method of choice for obtaining reliable electronic properties, such as HOMO-LUMO energies, molecular orbital distributions, and electrostatic potential maps.
An illustrative comparison of how these methods might be applied to a molecule like this compound is presented in the table below.
| Method Type | Example Method | Typical Application for this compound | Relative Computational Cost |
| Semi-Empirical | PM7 | Rapid conformational analysis, initial geometry screening | Low |
| Hybrid Functional (DFT) | B3LYP | Accurate geometry optimization, electronic property calculation | Medium |
| Hybrid Functional (DFT) | CAM-B3LYP | Prediction of excited states and NLO properties | Medium-High |
Table 1. Illustrative Comparison of Computational Methods.
Theoretical Studies on Reactivity and Stability
Theoretical studies are instrumental in predicting the chemical reactivity and thermodynamic stability of molecules. For this compound, such studies could provide critical information for its synthesis, handling, and potential biological activity.
The reactivity of a molecule can be analyzed using various descriptors derived from quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. A low HOMO-LUMO energy gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
The stability of different conformers of this compound can be assessed by comparing their calculated relative energies. The azepane ring can adopt several conformations (e.g., chair, boat), and the orientation of the difluorophenyl group relative to the ring will also influence stability. Computational methods can identify the lowest energy (most stable) conformer and the energy barriers between different conformations.
The following table provides a hypothetical set of reactivity descriptors for this compound, as would be calculated using a hybrid functional like B3LYP.
| Parameter | Hypothetical Value (eV) | Implication |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 3.85 | Measure of the ability to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.80 | Propensity to accept electrons |
Table 2. Hypothetical Reactivity Descriptors for this compound.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of molecules. The key quantities that determine a molecule's NLO response are the first hyperpolarizability (β) and, to a lesser extent, the polarizability (α) and higher-order hyperpolarizabilities.
For a molecule to exhibit a significant NLO response, it typically requires a large change in dipole moment upon electronic excitation, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the difluorophenyl group acts as an electron-withdrawing moiety, while the azepane ring has a lone pair on the nitrogen that can act as an electron donor. The interaction between these groups could potentially lead to NLO properties.
Theoretical calculations, often using hybrid functionals specifically designed for describing charge-transfer excitations (like CAM-B3LYP), can predict the components of the polarizability and hyperpolarizability tensors. The total molecular first hyperpolarizability (βtot) is a key descriptor for the second-order NLO response.
A hypothetical data table for the calculated NLO properties of this compound is shown below.
| Property | Hypothetical Calculated Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 150 | a.u. |
| Total First Hyperpolarizability (βtot) | 250 | a.u. |
Table 3. Hypothetical Non-Linear Optical Properties of this compound.
Structure Activity Relationship Sar Studies and Molecular Modeling of Azepane Derivatives
Methodological Frameworks for SAR Studies
The foundation of modern drug discovery for azepane derivatives lies in the meticulous application of SAR methodologies. These frameworks allow for the rational design and optimization of lead compounds. nih.gov By systematically modifying the chemical scaffold and observing the corresponding changes in biological activity, medicinal chemists can develop potent and selective therapeutic agents. nih.gov
A crucial step in SAR exploration is the creation of compound libraries, which are collections of structurally related molecules. nih.gov The synthesis of diverse azepane derivatives is a cornerstone of this process, enabling a broad investigation of the chemical space. tandfonline.com For instance, researchers have synthesized libraries of azepano-triterpenoids and other heterocyclic-fused azepine derivatives to explore their potential as antimicrobial and central nervous system agents. tandfonline.commdpi.com The synthesis of novel azepine derivatives based on a quinazolinone moiety is another example of how compound libraries are built to discover potential antimicrobial and antitumor agents. researchgate.net These libraries often feature variations in substituents, ring structures, and stereochemistry to comprehensively map the SAR. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org QSAR models use physicochemical properties and molecular descriptors to predict the activity of new, untested compounds. wikipedia.org This approach has been widely used to study various heterocyclic compounds. nih.govnih.gov For azepane derivatives, QSAR studies can help identify key structural features, such as lipophilicity (logP), dipole moment, and surface area, that govern their inhibitory activity. nih.gov For example, a QSAR study on xanthone (B1684191) derivatives, which share heterocyclic features, successfully created a model to predict anti-tuberculosis activity based on the charges on specific carbon atoms. nih.gov These models are validated statistically to ensure their predictive power, aiding in the rational design of more potent analogs. nih.govnih.gov
Molecular Docking Investigations of Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in understanding the binding mechanisms of azepane derivatives at a molecular level.
Docking simulations predict how azepane derivatives fit into the binding pockets of target proteins and estimate their binding affinity, often expressed as a binding energy score (ΔG) in kcal/mol. researchgate.net Lower binding energy values suggest a more stable and efficient interaction. acs.org Studies on various azepane derivatives have demonstrated their potential to bind to a range of biological targets. For example, docking studies of azepano-lupane derivatives against M. tuberculosis RNAP showed binding energies comparable to the native ligand, rifampicin. mdpi.com Similarly, docking of azepane derivatives into the active site of cholinesterases has helped to rationalize their inhibitory activity. nih.gov The table below summarizes docking results for several azepane derivatives against different protein targets.
| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |
| Azepano-lupane derivatives | M. tuberculosis RNAP | -6.3 to -8.3 | mdpi.com |
| Diazepine and Oxazepine derivatives | OmpA protein | -8.2 to -9.7 | researchgate.net |
| Azolylhydrazonothiazoles | EGFR TK | > -10.5 | acs.org |
| Tetrahydropyrimidine-carboxamides | COX-1 and COX-2 | (Good correlation with experimental data) | tbzmed.ac.ir |
This table presents a selection of molecular docking findings for various azepane-related structures to illustrate the prediction of binding affinities.
Beyond predicting binding modes, docking studies provide detailed insights into the specific non-covalent interactions between the ligand and the protein's active site residues. oup.com These interactions can include hydrogen bonds, hydrophobic interactions, and cation-π interactions, which are critical for binding affinity and selectivity. nih.govoup.com For instance, in studies of azepane derivatives as butyrylcholinesterase inhibitors, the azepane fragment was found to form optimal hydrophobic interactions with a tryptophan residue (Trp84), while a protonated nitrogen atom formed a hydrogen bond with a water molecule in the active site. nih.gov In another study, the nitrogen atom of the azepane ring in certain triterpenoid (B12794562) derivatives did not typically form hydrogen bonds, as it was too distant from the relevant amino acid residues. mdpi.com These analyses are crucial for understanding the SAR at a molecular level and for guiding the design of new derivatives with improved interaction profiles. oup.com
Computational Approaches to Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. nih.gov This method can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-receptor complex. walshmedicalmedia.comgrafiati.com
Pharmacophore models for inhibitors of targets like Carbonic Anhydrase IX (CAIX) have been developed, defining essential features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. walshmedicalmedia.com These models serve as 3D queries for virtual screening of large compound databases to identify novel hits with the desired structural features. nih.govwalshmedicalmedia.com For example, a pharmacophore model for JNK3 inhibitors was developed and used to screen a database of compounds from Chinese herbs, resulting in the identification of 286 potential inhibitors. grafiati.com While specific pharmacophore models for 2-(3,4-Difluorophenyl)azepane are not detailed in the available literature, the principles have been applied to design and discover inhibitors based on related heterocyclic scaffolds like xanthones and pyrimido-azepines. nih.govinrae.fr This approach allows for the efficient exploration of chemical space to find new molecules with potential therapeutic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
